2-Methylquinoline-6-carbonyl chloride
Description
2-Methylquinoline-6-carbonyl chloride is a heterocyclic aromatic compound featuring a quinoline backbone substituted with a methyl group at position 2 and a reactive carbonyl chloride group at position 4. This structure confers significant reactivity, making it valuable in organic synthesis, particularly in nucleophilic acyl substitution reactions for constructing amides, esters, or other derivatives. Its applications span pharmaceuticals, agrochemicals, and materials science, where quinoline derivatives are prized for their biological activity and chemical versatility .
Properties
CAS No. |
1073666-36-0 |
|---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-methylquinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3 |
InChI Key |
LXJTZCKIJHRHJE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the quinoline ring critically influence reactivity and stability. Key comparisons include:
Key Findings :
- Electron-withdrawing groups (e.g., carbonyl chloride) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic reactions.
- Steric hindrance from substituents (e.g., 4-methylphenyl in ) reduces reaction rates.
- Ring system differences: Pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to quinolines.
Reactivity and Functional Group Comparisons
Carbonyl chloride derivatives are benchmarked against carboxylic acids, esters, and amides:
Key Findings :
- Acyl chlorides outperform carboxylic acids and esters in direct nucleophilic substitution due to superior leaving group ability (Cl⁻ vs. OR⁻ or OH⁻).
- Amides (e.g., ) are inert under standard conditions, requiring harsh hydrolysis for further modification.
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